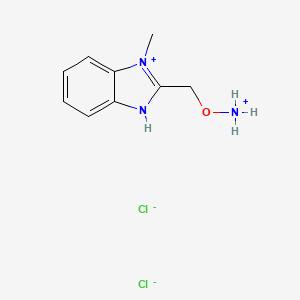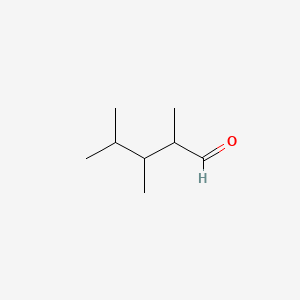
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate is a complex organic compound that features both ammonium and borate groups. This compound is notable for its unique structure, which combines a naphthyl group with tributyl ammonium and butyltriphenyl borate moieties. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate typically involves the reaction of 2-naphthylmethyl chloride with tributylamine to form N-(2-naphthylmethyl)-N,N,N-tributyl ammonium chloride. This intermediate is then reacted with butyltriphenyl borate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ammonium and borate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthyl group can yield naphthoquinones, while substitution reactions can produce a variety of ammonium and borate derivatives .
Aplicaciones Científicas De Investigación
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate has several applications in scientific research:
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate exerts its effects involves its ability to participate in various chemical reactions. The naphthyl group can interact with different molecular targets, while the ammonium and borate groups facilitate the formation of new bonds. The pathways involved often include nucleophilic substitution and oxidative addition .
Comparación Con Compuestos Similares
Similar Compounds
Naphthylmethyl derivatives: Compounds like N-(2-Naphthylmethyl)-N,N-dimethylamine share structural similarities.
Ammonium borates: Compounds such as tetramethylammonium borate have similar functional groups.
Uniqueness
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate is unique due to its combination of naphthyl, ammonium, and borate groups, which provide distinct reactivity and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C45H60BN |
|---|---|
Peso molecular |
625.8 g/mol |
Nombre IUPAC |
butyl(triphenyl)boranuide;tributyl(naphthalen-2-ylmethyl)azanium |
InChI |
InChI=1S/C23H36N.C22H24B/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-15,19H,4-9,16-18,20H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1 |
Clave InChI |
BIXAHPDMDJSGDJ-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)




